Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy-
Description
The compound Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy- (CAS 23155-04-6) is a sulfonylurea derivative better known by its generic name glyburide (or glibenclamide). It is a well-established therapeutic agent for type II diabetes mellitus, functioning as a pancreatic β-cell ATP-sensitive potassium channel blocker to stimulate insulin secretion . Structurally, glyburide features:
- A 5-chloro-2-hydroxybenzamide core.
- A sulfonamide-linked phenethyl group.
- A cyclohexylurea moiety attached via a carbonyl bridge.
Key physicochemical properties include a melting point range of 266–268°C (depending on polymorphic form) and optimized dissolution rates due to controlled particle size distribution (3–46 µm) for reproducible bioavailability .
Properties
IUPAC Name |
5-chloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c23-16-8-11-20(27)19(14-16)21(28)24-13-12-15-6-9-18(10-7-15)32(30,31)26-22(29)25-17-4-2-1-3-5-17/h6-11,14,17,27H,1-5,12-13H2,(H,24,28)(H2,25,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKIXCIEOZHGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NS(=O)(=O)C2=CC=C(C=C2)CCNC(=O)C3=C(C=CC(=C3)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119048 | |
| Record name | 5-Chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57334-90-4 | |
| Record name | 5-Chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57334-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201119048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzamide, specifically the compound 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy- , has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects backed by research findings.
1. Chemical Structure and Synthesis
The compound's molecular formula is and it features a complex structure that includes a benzamide core, chloro and hydroxy substituents, and a cyclohexyl group. The synthesis involves multiple steps including esterification and cyclization reactions, which are critical for producing the desired biological activity .
Benzamide derivatives are known to exhibit their biological effects through various mechanisms:
- PARP Inhibition: Benzamide compounds have been identified as inhibitors of Poly (ADP-ribose) polymerases (PARPs), which are crucial in DNA repair processes. This inhibition can lead to increased sensitivity of cancer cells to DNA-damaging agents, making them potential candidates for cancer therapy .
- Antimicrobial Activity: Some benzamide derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown larvicidal activity against mosquito larvae and fungicidal effects against various fungal strains .
3.1 Anticancer Activity
Research indicates that benzamide derivatives can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle proteins. The ability to inhibit PARP is particularly relevant in the context of cancer therapies aimed at exploiting DNA repair vulnerabilities .
3.2 Antimicrobial Properties
A study highlighted that certain benzamide derivatives demonstrated high larvicidal activity at concentrations as low as 10 mg/L against mosquito larvae, with some compounds achieving 100% mortality rates . Additionally, these compounds have shown fungicidal activities against pathogens like Botrytis cinerea, with some exhibiting better efficacy than established fungicides .
| Compound | Larvicidal Activity (%) at 10 mg/L |
|---|---|
| 7a | 100 |
| 7h | 90.5 |
| 7e | 63.1 |
| Control | 0 |
3.3 Neuroprotective Effects
Benzamide derivatives have also been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. Their ability to inhibit PARP not only aids in cancer treatment but also offers potential benefits in protecting neuronal cells from oxidative stress and apoptosis .
4. Case Studies
Several case studies have documented the efficacy of benzamide derivatives in clinical and experimental settings:
- Case Study 1: A study on the compound's effects on glioblastoma cells showed a significant reduction in cell viability when treated with benzamide derivatives, suggesting potential applications in treating aggressive brain tumors.
- Case Study 2: Research involving animal models indicated that benzamide compounds could reduce inflammation and improve recovery outcomes after traumatic brain injuries, showcasing their neuroprotective capabilities.
5. Conclusion
The compound Benzamide, 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxy- exhibits promising biological activities across various domains, particularly in oncology and microbiology. Its mechanisms of action through PARP inhibition and antimicrobial effects position it as a valuable candidate for further research and development.
Future studies should focus on optimizing its pharmacological properties and exploring its full therapeutic potential across different disease models. The ongoing investigation into its structure-activity relationship (SAR) will be crucial for enhancing efficacy and reducing potential side effects.
Scientific Research Applications
Structure
The compound features a sulfonylurea structure, which is characteristic of its class. It contains a chlorobenzene moiety and a cyclohexyl group, contributing to its pharmacological activity.
Diabetes Management
Glibenclamide is widely used as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. It functions by stimulating insulin release from pancreatic beta cells and enhancing insulin sensitivity in peripheral tissues.
Research Findings
Numerous studies have been conducted to evaluate the efficacy and safety of Glibenclamide:
- A meta-analysis published in Diabetes Care (2020) demonstrated that Glibenclamide significantly reduces HbA1c levels compared to placebo, indicating improved glycemic control in patients with type 2 diabetes .
- A study in The Journal of Clinical Endocrinology & Metabolism (2019) highlighted that Glibenclamide not only lowers blood sugar levels but also has beneficial effects on lipid profiles in diabetic patients .
Case Study 1: Efficacy in Elderly Patients
A clinical trial involving elderly patients with type 2 diabetes showed that Glibenclamide effectively controlled blood glucose levels while maintaining a favorable safety profile. The study reported a significant reduction in fasting glucose levels over a six-month period without severe hypoglycemia incidents .
Case Study 2: Combination Therapy
In another study assessing combination therapy with Metformin and Glibenclamide, researchers found enhanced glycemic control compared to Metformin alone. The addition of Glibenclamide resulted in improved patient compliance and satisfaction due to better overall blood sugar management .
Comparative Analysis of Sulfonylureas
| Sulfonylurea | Mechanism of Action | Primary Use | Common Side Effects |
|---|---|---|---|
| Glibenclamide | Stimulates insulin secretion | Type 2 Diabetes | Hypoglycemia, weight gain |
| Glipizide | Stimulates insulin secretion | Type 2 Diabetes | Hypoglycemia, dizziness |
| Glyburide | Stimulates insulin secretion | Type 2 Diabetes | Hypoglycemia, nausea |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzamide Core
Hydroxy vs. Methoxy Substitution
Glyburide’s 2-hydroxy group is critical for binding to sulfonylurea receptors (SUR1).
Halogen Modifications
Replacing chlorine at position 5 with fluorine (e.g., 5-fluoro analogs , ) or bromine may alter metabolic stability. For example, 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide (CAS 1262010-41-2, ) retains hypoglycemic activity but shows increased lipophilicity, affecting tissue penetration .
Sulfonamide and Urea Modifications
Sulfamoylphenyl vs. Methanesulfonylphenyl
Replacing the sulfamoylphenyl group with methanesulfonyl (e.g., 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide , ) reduces SUR1 affinity but enhances solubility (logP reduced by ~0.5 units) .
Cyclohexylurea vs. Hydroxycyclohexylurea
Heterocyclic Additions
Triazine Derivatives
Compounds like 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (Compound 51, ) replace the urea group with triazine. These derivatives exhibit antitumor activity (IC₅₀ = 1.2–5.8 µM in HeLa cells) but lack hypoglycemic effects, indicating divergent pharmacological targets .
Imidazole-Containing Analogs
Derivatives such as 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(3-methyl-2-thioxo-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide (Compound 11, ) show antimicrobial activity (MIC = 8 µg/mL against S. aureus), attributed to the thioxoimidazole moiety’s interaction with bacterial enzymes .
Anti-Cancer Derivatives
Glyburide analogs modified at the sulfamoylphenyl group (e.g., 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives , ) demonstrate potent anti-proliferative activity (IC₅₀ = 0.8–3.2 µM in MCF-7 breast cancer cells). Substituents like nitro groups at position 4 enhance DNA intercalation, as shown in 4-nitro derivatives .
Comparative Data Table
Research Findings and Implications
- Glyburide’s Clinical Superiority : Its optimized dissolution profile (25% <11 µm, 50% <23 µm) ensures rapid absorption, a key advantage over analogs like 4′-hydroxyglibenclamide .
- Therapeutic Diversification : Structural modifications enable repurposing for cancer () or infections (), though efficacy trade-offs (e.g., reduced hypoglycemic activity) require careful optimization.
- Solubility-Activity Balance : Hydrophilic substitutions (e.g., hydroxycyclohexyl) improve solubility but may necessitate prodrug strategies to counteract first-pass metabolism .
Q & A
How can synthesis protocols for 5-chloro-N-[2-[4-[[[(cyclohexylamino)carbonyl]amino]sulfonyl]phenyl]ethyl]-2-hydroxybenzamide be optimized to enhance yield and purity?
Methodological Answer:
Optimization involves refining reaction conditions such as solvent systems, stoichiometric ratios, and catalysts. For example, in analogous benzamide syntheses (e.g., 5-chloro-2-methoxy derivatives), sodium carbonate in THF/H₂O (2:1) under ambient conditions improved coupling efficiency with amines (45–93% yield) . Purification steps, such as column chromatography or recrystallization, are critical for isolating high-purity products. Reaction monitoring via TLC or HPLC ensures intermediate quality. Adjusting chlorosulfonation time (e.g., 12 hours in neat chlorosulfonic acid) can minimize side products .
What analytical strategies are recommended for characterizing this compound’s structural integrity and stability?
Methodological Answer:
Combined spectroscopic and chromatographic techniques are essential:
- NMR spectroscopy (¹H/¹³C) confirms substitution patterns and cyclohexylurea linkage .
- HPLC-MS detects degradation products under stress conditions (e.g., heat, light). Stability-indicating methods, as demonstrated for glibenclamide (a structural analog), use C18 columns with mobile phases like acetonitrile-phosphate buffer (pH 3.0) to resolve impurities .
- FT-IR validates functional groups (e.g., sulfonamide, amide) .
How can researchers investigate the molecular targets and mechanisms of action for this compound in antidiabetic or anticancer contexts?
Methodological Answer:
- In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ calculations to assess potency . For antidiabetic activity, evaluate glucose uptake in adipocytes or pancreatic β-cell models .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like ACE2 (as seen in SARS-CoV-2 entry inhibition studies) or sulfonylurea receptors (e.g., SUR1 in diabetes) .
- Kinetic studies : Measure enzyme inhibition (e.g., carbonic anhydrase) via spectrophotometric assays .
What experimental designs are effective for establishing structure-activity relationships (SAR) in derivatives of this benzamide?
Methodological Answer:
- Systematic substitution : Modify functional groups (e.g., sulfonamide, cyclohexylurea) and assess biological activity changes. For example, replacing methoxy with hydroxy groups in related benzamides altered anticancer efficacy .
- Computational modeling : Generate QSAR models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- Pharmacophore mapping : Identify critical moieties (e.g., sulfamoylphenyl) for target binding using Schrödinger Suite .
How should discrepancies in reported biological efficacies across studies be resolved?
Methodological Answer:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum concentration) .
- Orthogonal validation : Confirm activity via alternate methods (e.g., apoptosis assays alongside cytotoxicity screens) .
- Meta-analysis : Compare data across studies while controlling for variables like dosage, formulation (e.g., transdermal vs. oral), and assay sensitivity .
What strategies improve the stability of this compound in pharmaceutical formulations?
Methodological Answer:
- Excipient selection : Use antioxidants (e.g., BHT) in transdermal gels to prevent oxidative degradation, as demonstrated for glibenclamide .
- pH optimization : Maintain formulations near physiological pH (6.8–7.4) to avoid hydrolysis of the sulfonamide group .
- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .
Which computational tools are most effective for predicting this compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate absorption (e.g., Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (Ames test predictions) .
- Molecular dynamics (MD) simulations : Simulate binding stability to targets (e.g., ≥50 ns trajectories in GROMACS) to assess residence time .
- LogD calculation : Determine partition coefficients at physiological pH using ChemAxon .
How can researchers validate the specificity of this compound in complex biological matrices?
Methodological Answer:
- Selective extraction : Use SPE cartridges (C18) to isolate the compound from plasma or tissue homogenates .
- LC-MS/MS quantification : Employ MRM modes targeting unique ion transitions (e.g., m/z 494 → 369 for glibenclamide) to avoid matrix interference .
- Immunoassays : Develop ELISA kits with monoclonal antibodies against the benzamide core for high specificity .
What are the critical considerations for scaling up synthesis from lab to pilot scale?
Methodological Answer:
- Reactor design : Use jacketed reactors for exothermic steps (e.g., sulfonation) to maintain temperature control .
- Solvent recovery : Implement distillation units to recycle THF and reduce costs .
- Process analytical technology (PAT) : Integrate inline FTIR or Raman probes for real-time monitoring of reaction progression .
How can the compound’s potential off-target effects be systematically evaluated?
Methodological Answer:
- Profiling panels : Screen against kinase/GPCR arrays (e.g., Eurofins Cerep) to identify unintended interactions .
- Transcriptomics : Perform RNA-seq on treated cells to detect dysregulated pathways .
- Safety pharmacology : Conduct hERG channel assays to assess cardiac risk and micronucleus tests for genotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
